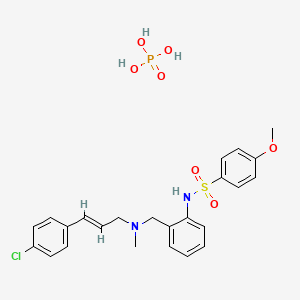

KN-92 phosphate

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S.H3O4P/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;1-5(2,3)4/h3-16,26H,17-18H2,1-2H3;(H3,1,2,3,4)/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQHWVVDNMJDEQ-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN2O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585194 | |

| Record name | Phosphoric acid--N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzene-1-sulfonamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135280-28-2 | |

| Record name | Phosphoric acid--N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzene-1-sulfonamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

KN-92 Phosphate: A Technical Guide to its Use as a Negative Control in CaMKII Research

<_>

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of KN-92 phosphate as a critical negative control in the study of Calcium/Calmodulin-dependent protein kinase II (CaMKII). While its structural analog, KN-93, is a widely used inhibitor of CaMKII, the potential for off-target effects necessitates the use of a functionally inactive control to ensure the validity of experimental findings. This guide provides a comprehensive overview of KN-92, including its comparative pharmacology, detailed experimental protocols, and a discussion of its known off-target effects.

The Rationale for a Negative Control: KN-93 and the Role of KN-92

KN-93 is a cell-permeable and reversible inhibitor of CaMKII, a key serine/threonine kinase involved in a multitude of cellular processes, particularly in neuronal functions like synaptic plasticity.[1][2] It is widely used to investigate the physiological roles of CaMKII.[3] However, like many small molecule inhibitors, KN-93 is not perfectly specific and can exert "off-target" effects on other cellular components, which can confound the interpretation of experimental results.[4][5]

To address this, KN-92 was developed. KN-92 is a close structural analog of KN-93 but is designed to be pharmacologically inactive against CaMKII. In principle, any biological effect observed with KN-93 but not with KN-92 at the same concentration can be more confidently attributed to the inhibition of CaMKII. Conversely, if both compounds produce the same effect, it is likely due to a shared off-target mechanism.

Mechanism of Action: Inhibition by KN-93 and Inaction by KN-92

The activation of CaMKII is triggered by an increase in intracellular calcium ions (Ca²⁺), which bind to the protein calmodulin (CaM). The Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, causing a conformational change that activates the kinase.

Initially, it was believed that KN-93 directly competed with Ca²⁺/CaM for binding to CaMKII. However, more recent studies have revealed a more nuanced mechanism. Evidence now suggests that KN-93 binds directly to the Ca²⁺/CaM complex itself, preventing it from effectively activating CaMKII.

Due to a subtle structural modification, KN-92 is unable to effectively interact with the Ca²⁺/CaM complex or CaMKII, and therefore does not inhibit the kinase's activity. This intentional lack of inhibitory function is the foundation of its use as a negative control.

Figure 1. CaMKII activation pathway and points of intervention by KN-93 and KN-92.

Quantitative Data: Comparative Pharmacology

The following tables summarize the inhibitory concentrations (IC₅₀) and other quantitative data for KN-93 and KN-92, highlighting their differential effects on CaMKII and known off-target molecules.

Table 1: Inhibitory Activity against CaMKII

| Compound | Target | IC₅₀ | Kᵢ | Efficacy |

| KN-93 | CaMKII | ~1–4 µM | 370 nM | Potent Inhibitor |

| KN-92 | CaMKII | Not Reported | - | Inactive |

Table 2: Effects on Off-Target Ion Channels

| Compound | Off-Target | Effect | Potency | Notes |

| KN-93 | L-type Ca²⁺ Channels (CaV1.2, CaV1.3) | Inhibition | - | CaMKII-independent effect |

| KN-92 | L-type Ca²⁺ Channels (CaV1.2, CaV1.3) | Inhibition | - | CaMKII-independent effect |

| KN-93 | Voltage-gated K⁺ Channels (Kv1, Kv2, Kv3, Kv4, hERG) | Inhibition | - | Not all effects are shared by KN-92 |

| KN-92 | Voltage-gated K⁺ Channels (Kv) | Inhibition | - | May have a different profile than KN-93 |

Note: Specific IC₅₀ values for off-target effects can vary depending on the experimental system and are not consistently reported across all studies.

Experimental Protocols

The judicious use of KN-92 as a negative control is essential for validating the specificity of KN-93's effects. Below are generalized protocols for common in vitro and cell-based assays.

In Vitro CaMKII Kinase Assay

This protocol is designed to directly measure the inhibitory effects of KN-93 and KN-92 on purified CaMKII.

Materials:

-

Purified, active CaMKII enzyme

-

CaMKII peptide substrate (e.g., Autocamtide-2)

-

Kinase assay buffer

-

ATP (radiolabeled or non-radiolabeled, depending on detection method)

-

KN-93 and KN-92 stock solutions (in DMSO)

-

Vehicle control (DMSO)

-

Detection reagents (e.g., for ELISA or Western blot)

Procedure:

-

Reaction Setup: In a microcentrifuge tube or microplate well, combine the kinase assay buffer, purified CaMKII, and the peptide substrate.

-

Inhibitor Addition: Add KN-93, KN-92, or vehicle control at the desired final concentrations. A typical starting range is 1-10 µM. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction and quantify the phosphorylation of the substrate using an appropriate method (e.g., ELISA, Western blot with a phospho-specific antibody, or scintillation counting for radiolabeled ATP).

Expected Results:

-

KN-93 should show a dose-dependent inhibition of substrate phosphorylation.

-

KN-92 should show no significant inhibition of substrate phosphorylation compared to the vehicle control.

Figure 2. Generalized workflow for an in vitro CaMKII kinase assay.

Western Blotting for CaMKII Autophosphorylation in Cells

This protocol assesses the effect of KN-93 and KN-92 on the autophosphorylation of CaMKII at Threonine 286 (a marker of its activation) in a cellular context.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

KN-93 and KN-92 stock solutions (in DMSO)

-

Stimulating agent to activate CaMKII (e.g., ionomycin, glutamate)

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total CaMKII

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Pre-incubate cells with the desired concentration of KN-93, KN-92, or vehicle control for 30-60 minutes.

-

Stimulation: Stimulate the cells with an appropriate agonist to activate CaMKII for the desired time.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in supplemented lysis buffer.

-

Quantification and SDS-PAGE: Determine the protein concentration of the lysates, then separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the proteins to a membrane, block, and incubate with the primary antibody against phospho-CaMKII (Thr286). After washing, incubate with the secondary antibody and detect with a chemiluminescent substrate.

-

Normalization: Strip the membrane and re-probe with an antibody against total CaMKII to normalize for protein loading.

Expected Results:

-

The stimulant should increase phospho-CaMKII levels in the vehicle control.

-

KN-93 should significantly reduce the stimulant-induced increase in phospho-CaMKII.

-

KN-92 should not significantly affect the stimulant-induced increase in phospho-CaMKII.

Important Considerations and Off-Target Effects

While KN-92 is an indispensable tool, it is not a perfect negative control. Researchers must be aware of its own biological activities to avoid misinterpretation of data.

-

L-type Calcium Channels: Both KN-93 and KN-92 have been shown to directly and reversibly inhibit L-type calcium channels (CaV1.2 and CaV1.3) in a CaMKII-independent manner. This is a critical confounding factor in studies where calcium influx through these channels is important.

-

Voltage-gated Potassium Channels: KN-93 and KN-92 can also block various voltage-gated potassium (Kv) channels. However, their potencies and specificities for different Kv channels may differ, meaning KN-92 may not control for all of KN-93's effects on these channels.

Due to these off-target effects, it is highly recommended to:

-

Use the lowest effective concentration of KN-93.

-

Complement experiments with structurally different CaMKII inhibitors (e.g., Autocamtide-2-related inhibitory peptide, AIP).

-

Utilize molecular approaches like siRNA or shRNA to knock down CaMKII as an orthogonal method to validate findings.

Figure 3. Logical relationship between KN-93, KN-92, CaMKII, and off-target effects.

Conclusion

References

The Dual Role of KN-92 Phosphate: An In-depth Technical Guide to its Function as a Negative Control and Ion Channel Modulator

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of KN-92 phosphate, a crucial chemical compound utilized in biomedical research. Primarily recognized as the inactive analog of the potent Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor, KN-93, the function of this compound extends beyond that of a simple negative control. This document, intended for researchers, scientists, and drug development professionals, delves into the core functionalities of this compound, its off-target effects, and provides detailed experimental protocols and data to ensure its proper application and the accurate interpretation of research findings.

Core Concept: The Indispensable Negative Control

This compound is structurally analogous to KN-93, a widely used inhibitor of CaMKII, a key serine/threonine kinase involved in a multitude of cellular processes.[1][2][3] The primary and most critical function of this compound in a research setting is to serve as a negative control in experiments involving KN-93.[1][2] By comparing the cellular or physiological effects of KN-93 to those of this compound, researchers can discern whether the observed outcomes are a direct result of CaMKII inhibition or due to off-target effects of the chemical scaffold shared by both molecules.

Beyond Inactivity: The Off-Target Profile of this compound

Contrary to its designation as "inactive," this compound is not biologically inert. A growing body of evidence demonstrates that both KN-92 and its active counterpart, KN-93, exert significant off-target effects, primarily on various ion channels. This crucial detail necessitates careful consideration in experimental design and data analysis.

The most prominent off-target activity of this compound is the direct and reversible inhibition of L-type calcium channels (CaV1.2 and CaV1.3). This inhibition is dose-dependent and occurs in a CaMKII-independent manner. Additionally, KN-92 has been shown to block several types of voltage-gated potassium channels (Kv channels). While often less potent than KN-93 in its ion channel modulation, these effects are significant and must be accounted for.

Quantitative Data Summary

To facilitate a clear understanding of the pharmacological profiles of both this compound and KN-93, the following tables summarize key quantitative data.

| Compound | Primary Target | Mechanism of Action | Ki for CaMKII | IC50 for CaMKII |

| KN-93 | CaMKII | Competitive inhibitor of CaM binding to CaMKII | 370 nM | 0.37 - 4 µM |

| This compound | Inactive Analog | Does not inhibit CaMKII | Not Applicable | Not Applicable |

Table 1: Primary Target and Potency

| Compound | Off-Target | Reported IC50 / Effect |

| KN-93 | KV1.5 | 307 nM |

| IKr (hERG) | 102.6 nM | |

| L-type Calcium Channels | Inhibition observed | |

| This compound | L-type Calcium Channels (CaV1.2/1.3) | ~1-10 µM |

| Voltage-Gated K+ Channel (Kv1.5) | ~1 µM | |

| IKr (hERG) | 45.28% reduction at 1 µM |

Table 2: Off-Target Effects on Ion Channels

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and a typical experimental approach, the following diagrams are provided.

Experimental Protocols

In Vitro CaMKII Kinase Activity Assay

This protocol provides a general framework for assessing the direct inhibitory effect of KN-93 and the lack thereof by KN-92 on CaMKII activity.

Materials:

-

Recombinant active CaMKII

-

CaMKII substrate (e.g., Autocamtide-2)

-

ATP ([γ-³²P]ATP for radiometric detection or non-radioactive ATP for HPLC-MS)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

CaCl₂

-

Calmodulin

-

KN-93 and this compound stock solutions (in DMSO)

-

Phosphocellulose paper and phosphoric acid (for radiometric assay) or HPLC-MS system (for non-radioactive assay)

-

Scintillation counter or HPLC-MS data analysis software

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, CaCl₂, and calmodulin.

-

Add varying concentrations of KN-93, this compound, or vehicle (DMSO) to the reaction mixture.

-

Add the CaMKII substrate to the mixture.

-

Initiate the kinase reaction by adding recombinant CaMKII.

-

Start the phosphorylation reaction by adding ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction. For radiometric assays, spot the mixture onto phosphocellulose paper and wash with phosphoric acid. For non-radioactive assays, stop the reaction with a suitable agent like formic acid.

-

Quantify the phosphorylated substrate using a scintillation counter or HPLC-MS.

-

Compare the kinase activity in the presence of the compounds to the vehicle control to determine the IC₅₀ for KN-93 and confirm the lack of inhibition by this compound.

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Channels

This protocol is designed to measure the inhibitory effects of this compound on L-type calcium channels.

Materials:

-

Cells expressing L-type calcium channels (e.g., HEK293 cells transfected with CaV1.2 or cardiomyocytes)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): e.g., 120 TEA-Cl, 10 CaCl₂, 10 HEPES, pH 7.4

-

Internal solution (in mM): e.g., 100 Cs-Methanesulfonate, 20 TEA-Cl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2

-

This compound stock solution (in DMSO)

Procedure:

-

Prepare cells on coverslips for recording.

-

Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Voltage-clamp the cell at a holding potential of -80 mV.

-

Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Record baseline currents in the external solution.

-

Perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the currents at each concentration to determine the dose-dependent inhibition.

-

Wash out the compound to check for the reversibility of the effect.

-

Analyze the peak current amplitude to determine the IC₅₀ value for this compound on L-type calcium channels.

Conclusion

This compound is an indispensable tool in pharmacological research, primarily for its role as a negative control for the CaMKII inhibitor KN-93. However, a nuanced understanding of its own biological activities, particularly its off-target effects on ion channels, is paramount for the rigorous design of experiments and the accurate interpretation of data. By employing the detailed protocols and quantitative data presented in this guide, researchers can confidently delineate CaMKII-specific effects from off-target phenomena, thereby advancing our understanding of CaMKII-mediated signaling pathways in health and disease.

References

The Dual-Faced Coin: A Technical Guide to KN-92 Phosphate in CaMKII Signaling Research

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Use of KN-92 Phosphate to Elucidate CaMKII Signaling Pathways.

This in-depth guide provides a critical examination of this compound, a crucial tool for dissecting the complex roles of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). While structurally similar to the potent CaMKII inhibitor KN-93, this compound serves as an indispensable negative control, allowing researchers to distinguish between true CaMKII-mediated events and off-target effects. This guide offers a thorough analysis of its mechanism of action, detailed experimental protocols, and a quantitative comparison with its active counterpart, KN-93, to ensure rigorous and reproducible research in the field of signal transduction and drug discovery.

Introduction: The Imperative of a Negative Control

Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) is a serine/threonine kinase that acts as a pivotal signaling hub in a vast array of physiological and pathological processes, including synaptic plasticity, cardiac function, and cell proliferation.[1] The pharmacological inhibitor KN-93 has been instrumental in probing the functions of CaMKII by competitively blocking the binding of calmodulin (CaM), thereby preventing its activation.[2] However, the utility of small molecule inhibitors is often tempered by off-target effects.[3]

This compound was developed as a close structural analog of KN-93 that lacks the ability to inhibit CaMKII.[1][4] Its primary role in research is to serve as a negative control. In principle, any biological effect observed with KN-93 but not with an equimolar concentration of KN-92 can be attributed to the specific inhibition of CaMKII. Conversely, effects observed with both compounds are likely due to off-target actions, a critical consideration for accurate data interpretation.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;phosphoric acid | |

| CAS Number | 1135280-28-2 | |

| Molecular Formula | C₂₄H₂₈ClN₂O₇PS | |

| Molecular Weight | 555.0 g/mol | |

| Solubility | Soluble in DMSO (>25 mg/mL), and in Ethanol with gentle warming. Insoluble in water. | |

| Storage | Store stock solutions at -20°C or -80°C for long-term stability. |

Mechanism of Action: An Inactive Analog

KN-93 inhibits CaMKII by competing with Ca²⁺/Calmodulin for binding to the kinase, thus preventing its activation. Some studies also suggest that KN-93 may directly bind to Ca²⁺/Calmodulin. KN-92, due to subtle structural differences, does not significantly inhibit CaMKII activity at concentrations where KN-93 is effective. Therefore, it serves as an ideal tool to control for off-target effects inherent to the chemical scaffold shared by both molecules.

Figure 1: CaMKII signaling pathway and points of modulation by KN-93 and KN-92.

Quantitative Data for In Vitro and In-Cell Assays

The following tables summarize the inhibitory concentrations of KN-93 and the lack thereof for KN-92, as well as their known off-target effects.

Table 1: Potency against CaMKII

| Compound | Target | Kᵢ | IC₅₀ | Notes | Reference(s) |

| KN-93 | CaMKII | 370 nM | 0.37 - 4 µM | The IC₅₀ can vary depending on assay conditions. Competitively blocks CaM binding. | |

| This compound | CaMKII | Not Applicable | Not Reported | Intended as an inactive analog. Does not significantly inhibit CaMKII. |

Table 2: Known Off-Target Effects on Ion Channels

| Compound | Off-Target | Species | Reported Effect | Concentration / IC₅₀ | Reference(s) |

| KN-93 | IKr (rapid delayed rectifier K⁺ current) | Rabbit, Guinea Pig | Inhibition | IC₅₀: 102.57 ± 9.28 nM | |

| This compound | IKr (rapid delayed rectifier K⁺ current) | Rabbit | Inhibition (reduced charge by 45.28%) | 1 µM | |

| KN-93 | L-type Ca²⁺ channels (CaV1.2, CaV1.3) | Not specified | Reversible reduction of currents | Dose-dependent | |

| This compound | L-type Ca²⁺ channels (CaV1.2, CaV1.3) | Not specified | Reversible reduction of currents (less potent than KN-93) | Dose-dependent | |

| KN-93 | Voltage-gated K⁺ channels (Kv1, Kv2, Kv3, Kv4, hERG) | Various | Blockade | 1 µM | |

| This compound | Voltage-gated K⁺ channels | Various | Similar blocking effect to KN-93 on some Kv channels | 0.3 - 3 µM |

Experimental Protocols

Rigorous experimental design is paramount when using KN-92 as a negative control. Below are detailed protocols for common assays used to study CaMKII signaling.

Western Blot Analysis of CaMKII Target Phosphorylation

This protocol allows for the assessment of KN-93's effect on the phosphorylation of a specific downstream target of CaMKII in a cellular context.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

KN-93 and this compound (10 mM stock solutions in DMSO)

-

Vehicle (DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibody against the phosphorylated form of the CaMKII target

-

Primary antibody against the total form of the CaMKII target

-

Appropriate HRP-conjugated secondary antibodies

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentrations of KN-93, KN-92, or vehicle (DMSO) for the predetermined duration. A typical concentration range to start with is 1-10 µM.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples, mix with Laemmli buffer, and denature by heating.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the primary antibody against the total target protein to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for the phosphorylated and total protein. A decrease in the ratio of phosphorylated to total protein in the KN-93 treated sample, but not in the KN-92 treated sample, compared to the vehicle control, indicates specific inhibition of CaMKII.

Cell Proliferation Assay (WST-8)

This assay is used to determine the effect of CaMKII inhibition on cell viability and proliferation.

Materials:

-

Human hepatic stellate cells (LX-2) or other cell line of interest

-

DMEM supplemented with 10% FBS

-

KN-93 and this compound (10 mM stock solutions in DMSO)

-

96-well plates

-

WST-8 (or similar) cell proliferation reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed LX-2 cells (2 x 10³ cells/well) in 100 µL of culture medium in a 96-well plate.

-

-

Treatment:

-

After 24 hours, treat the cells with various concentrations of KN-93 or KN-92 (e.g., 1, 5, 10, 25, 50 µmol/L). Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

WST-8 Assay:

-

Add 10 µL of WST-8 reagent to each well and incubate for a further 2 hours at 37°C.

-

-

Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Compare the absorbance values of the treated wells to the vehicle control. A significant decrease in absorbance with KN-93 treatment, but not with KN-92 treatment, suggests that CaMKII activity is important for the proliferation of the cells.

Figure 2: A generalized experimental workflow for utilizing KN-92 as a negative control.

Interpretation of Results and Best Practices

-

Dose-Response: Always perform a dose-response curve for KN-93 to determine the optimal concentration for CaMKII inhibition in your specific system. Use an equimolar concentration of KN-92 for the negative control.

-

Off-Target Awareness: Be mindful of the known off-target effects of both KN-92 and KN-93, particularly on ion channels. If your experimental system is sensitive to changes in ion channel activity, the interpretation of results requires caution.

-

Purity and Stability: Ensure the purity and stability of your this compound and KN-93 compounds, as degradation can lead to ambiguous results.

Conclusion

This compound is an essential, albeit complex, tool in the pharmacologist's and cell biologist's arsenal for studying CaMKII signaling. Its role as an inactive analog of KN-93 is fundamental for delineating specific CaMKII-dependent pathways from off-target effects. By employing rigorous experimental design, including appropriate controls and a thorough understanding of the potential confounding factors, researchers can leverage KN-92 to generate high-quality, reproducible data that will advance our understanding of CaMKII in health and disease. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this critical research compound.

References

Technical Guide: The Role and Proper Use of KN-92 as a Negative Control for CaMKII Inhibition

Abstract

Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a pivotal serine/threonine kinase involved in a vast array of cellular processes, from synaptic plasticity to cardiac function. The pharmacological inhibitor KN-93 is a widely used tool to probe the functions of CaMKII. However, the potential for off-target effects necessitates the use of a stringent negative control. This technical guide provides an in-depth analysis of KN-92, the structurally similar but CaMKII-inactive analog of KN-93. We detail the rationale for its use, its mechanism of inaction, and critically, the shared off-target effects with KN-93 that researchers must consider for accurate data interpretation. This document provides researchers, scientists, and drug development professionals with the quantitative data, detailed experimental protocols, and logical frameworks required for the rigorous application of KN-92 in CaMKII-related research.

Introduction to CaMKII Signaling

CaMKII is a multifunctional enzyme that acts as a key signaling hub, translating changes in intracellular calcium (Ca²⁺) levels into downstream physiological responses.[1] The enzyme exists as a large dodecameric holoenzyme, with each subunit containing a catalytic, regulatory, and association domain.[2][3] In its basal, inactive state, the regulatory domain acts as a pseudosubstrate, blocking the catalytic site.[2]

An increase in intracellular Ca²⁺ leads to the formation of the Ca²⁺/calmodulin (CaM) complex. The binding of Ca²⁺/CaM to the regulatory domain of a CaMKII subunit induces a conformational change, relieving autoinhibition and activating the kinase.[4] This activation allows the kinase to phosphorylate both itself (autophosphorylation) and other substrate proteins. Autophosphorylation at Threonine 286/287 is a critical event, as it renders the kinase constitutively active even after Ca²⁺/CaM dissociates, creating a form of molecular memory.

The KN-93/KN-92 Pharmacological Toolset

Mechanism of CaMKII Inhibition by KN-93

KN-93 (2-[N-(2-hydroxyethyl)-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine) is a cell-permeable and potent allosteric inhibitor of CaMKII. Its mechanism of action is to competitively block the binding of the Ca²⁺/CaM complex to the kinase's regulatory domain. By preventing this initial activation step, KN-93 effectively keeps the enzyme in its autoinhibited state, thereby blocking all downstream phosphorylation events.

KN-92: The Inactive Analog

KN-92 is a close structural analog of KN-93, differing only by the absence of a hydroxyethyl group on the sulfonamide nitrogen. This seemingly minor modification renders KN-92 incapable of inhibiting CaMKII. It does not prevent CaM binding and therefore does not block kinase activation. This property makes KN-92 an essential tool for distinguishing the specific effects of CaMKII inhibition from other, non-specific effects of the chemical scaffold shared by both molecules.

The Rationale and Pitfalls of Using KN-92 as a Negative Control

The Core Logic

The fundamental principle of using KN-92 is to isolate effects caused specifically by CaMKII inhibition. By running parallel experiments with a vehicle control, the active inhibitor (KN-93), and the inactive control (KN-92) at the same concentration, a researcher can parse the results as follows:

-

Effect seen with KN-93, but not with Vehicle or KN-92: This result is likely due to the specific inhibition of CaMKII.

-

Effect seen with both KN-93 and KN-92: This result is likely due to an off-target effect common to both molecules, independent of CaMKII.

-

No effect seen with any compound: CaMKII is likely not involved in the process under the tested conditions.

A Critical Consideration: Shared Off-Target Effects

While KN-92 is inactive against CaMKII, it is not biologically inert. A significant body of evidence has demonstrated that both KN-93 and KN-92 cause a direct, reversible, and dose-dependent inhibition of L-type calcium channels (CaV1.2 and CaV1.3). This CaMKII-independent effect is a major confounding factor in any experiment where intracellular calcium dynamics are important.

Furthermore, while both compounds can affect potassium channels, their profiles are not identical. KN-93 has been shown to block several voltage-gated potassium channels (Kv1, Kv2, Kv3, Kv4, and hERG), whereas KN-92's effects on these channels may be less potent or different. This discrepancy means that KN-92 is not a perfect control for all of KN-93's off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data to aid in experimental design. Note that IC₅₀ values for off-target effects are not always consistently reported in the literature, and researchers should consider performing their own dose-response curves.

Table 1: Comparative Activity on CaMKII

| Parameter | KN-93 | KN-92 | Notes |

|---|---|---|---|

| Primary Target | CaMKII | Inactive Analog | KN-92 is used as a negative control for KN-93. |

| Mechanism | Competitive inhibitor of CaM binding | Does not inhibit CaMKII | KN-93 prevents the activation of CaMKII. |

| Kᵢ for CaMKII | 370 nM | Not Applicable | Ki represents the inhibition constant. |

| IC₅₀ for CaMKII | 0.37 - 4 µM | Not Applicable | The IC₅₀ can vary depending on assay conditions. |

Table 2: Known Off-Target Effects of KN-93 and KN-92

| Target | KN-93 | KN-92 | Species | Notes |

|---|---|---|---|---|

| L-type Ca²⁺ Channels (CaV1.2, CaV1.3) | Reversible Inhibition | Reversible Inhibition | Not specified | Both compounds inhibit these channels in a dose-dependent, CaMKII-independent manner. |

| IKr (rapid delayed rectifier K⁺ current) | IC₅₀: 102.57 ± 9.28 nM | Inhibition (45% at 1 µM) | Rabbit, Guinea Pig | KN-93 is a potent inhibitor. KN-92 also inhibits but quantitative comparison is limited. |

| Voltage-gated K⁺ channels (Kv1, Kv2, Kv3, Kv4, hERG) | Inhibition | No significant inhibition reported | Not specified | This highlights that KN-92 is not a perfect control for all of KN-93's off-target effects. |

Detailed Experimental Protocols

Protocol: In Vitro CaMKII Kinase Activity Assay

Objective: To directly measure the enzymatic activity of CaMKII and confirm the inhibitory effect of KN-93 and the lack thereof from KN-92.

Materials:

-

Recombinant CaMKII

-

CaMKII substrate (e.g., Autocamtide-2)

-

Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

-

CaCl₂ and Calmodulin

-

[γ-³²P]ATP or fluorescently-labeled ATP

-

KN-93 and KN-92 stock solutions (e.g., 10 mM in DMSO)

-

Phosphocellulose paper and scintillation counter (for radiolabeling) or fluorescence plate reader

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing kinase assay buffer, CaCl₂, calmodulin, and the CaMKII substrate.

-

Add Inhibitors: Aliquot the master mix into separate tubes. Add the desired final concentration of KN-93, KN-92, or an equivalent volume of DMSO (vehicle control). A typical concentration range to test is 0.1 - 10 µM.

-

Pre-incubation: Add recombinant CaMKII enzyme to each tube. Pre-incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

-

Initiate Reaction: Start the kinase reaction by adding ATP (containing the tracer).

-

Incubation: Incubate the reaction at 30°C for a time within the linear range of the assay (e.g., 10-20 minutes).

-

Stop Reaction: Spot a portion of each reaction mixture onto phosphocellulose paper to stop the reaction.

-

Wash and Quantify: Wash the papers extensively to remove unincorporated ATP. Quantify the incorporated radioactivity using a scintillation counter. For fluorescent assays, measure the signal on a plate reader.

-

Analysis: Calculate the percentage of CaMKII inhibition for each concentration compared to the vehicle control. Plot dose-response curves to determine the IC₅₀ for KN-93. KN-92 should show no significant inhibition.

Protocol: Western Blot for CaMKII Activation (p-CaMKII)

Objective: To assess CaMKII activation in a cellular context by measuring its autophosphorylation at Thr286.

Materials:

-

Cell culture reagents and plates

-

Agonist to activate CaMKII (e.g., ionomycin, glutamate)

-

KN-93 and KN-92

-

Ice-cold PBS, RIPA buffer with protease/phosphatase inhibitors

-

SDS-PAGE gels, PVDF membrane

-

Primary antibodies: anti-phospho-CaMKII (Thr286), anti-total-CaMKII

-

HRP-conjugated secondary antibody and ECL substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and grow to desired confluency. If necessary, serum-starve cells to reduce basal signaling.

-

Pre-incubation: Pre-incubate separate cell populations with KN-93 (e.g., 10 µM), KN-92 (10 µM), or DMSO for 30-60 minutes.

-

Stimulation: Add the CaMKII-activating agonist for the desired time.

-

Protein Extraction: Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

-

Quantification and SDS-PAGE: Determine protein concentration (e.g., BCA assay). Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.

-

Transfer and Blocking: Transfer proteins to a PVDF membrane and block with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with the primary antibody against p-CaMKII (Thr286) overnight at 4°C.

-

Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.

-

Stripping and Re-probing: To normalize, strip the membrane and re-probe for total CaMKII and a loading control (e.g., GAPDH or β-actin).

-

Analysis: A significant decrease in the p-CaMKII signal should be observed in the KN-93 treated sample compared to the vehicle and KN-92 samples.

Best Practices and Recommendations

To ensure the rigorous and accurate interpretation of data when using KN-92 as a negative control, the following best practices are recommended:

-

Use Equimolar Concentrations: Always compare the effects of KN-93 with an equimolar concentration of KN-92.

-

Perform Dose-Response Curves: Determine the lowest effective concentration of KN-93 required to inhibit CaMKII in your system to minimize off-target effects.

-

Acknowledge Shared Off-Targets: Be acutely aware of the shared inhibition of L-type calcium channels. If your system is sensitive to Ca²⁺ influx, any effect observed with both compounds should be attributed to this off-target action.

-

Use a Structurally Unrelated Inhibitor: To corroborate findings, consider using a CaMKII inhibitor with a different chemical structure and mechanism of action, such as Autocamtide-2 Related Inhibitory Peptide (AIP). An effect seen with KN-93 and AIP, but not KN-92, provides strong evidence for CaMKII-specific involvement.

-

Directly Measure CaMKII Activity: Whenever possible, supplement cellular assays with a direct measurement of CaMKII activity (e.g., via Western blot for p-CaMKII or an in vitro kinase assay) to confirm on-target engagement by KN-93 and the lack thereof by KN-92.

References

- 1. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]

- 2. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to KN-92 Phosphate: Properties, Signaling Context, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KN-92 phosphate, a crucial tool in cellular signaling research. This document details its physicochemical properties, its role as a negative control in the context of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) signaling, and provides detailed protocols for its use in key experimental assays.

Core Properties of this compound

This compound is primarily utilized as an inactive control for its structural analog, KN-93, a potent and selective inhibitor of CaMKII.[1][2] Understanding its fundamental properties is essential for its correct application in research.

| Property | Data |

| Molecular Formula | C₂₄H₂₈ClN₂O₇PS |

| Molecular Weight | 554.98 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO (>25 mg/mL)[3], Insoluble in water |

| Primary Function | Inactive analog and negative control for KN-93[1][2] |

The CaMKII Signaling Pathway and the Role of KN-92

KN-93, the active counterpart of KN-92, inhibits CaMKII by binding to the calmodulin (CaM) binding site on the kinase, thereby preventing its activation by the Ca²⁺/CaM complex. KN-92, lacking this inhibitory activity, allows researchers to distinguish the specific effects of CaMKII inhibition from off-target effects of the chemical scaffold. The following diagram illustrates the canonical CaMKII activation pathway and the inhibitory action of KN-93, for which KN-92 serves as a control.

References

An In-depth Technical Guide to Preliminary Studies of KN-92 Phosphate in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-92 phosphate is a widely utilized chemical compound in cardiac research, primarily known as the inactive structural analog of KN-93, a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). The foundational logic for its use is to serve as a negative control, allowing researchers to distinguish the specific effects of CaMKII inhibition by KN-93 from its off-target actions.[1] However, a growing body of preliminary evidence reveals that KN-92 is not biologically inert in cardiac myocytes. It exerts significant off-target effects, particularly on ion channels, which can independently modulate cardiac electrophysiology.[1]

This technical guide provides a comprehensive overview of the current understanding of this compound's effects in cardiac myocytes. It is designed to equip researchers with the necessary data, experimental protocols, and conceptual frameworks to accurately design experiments and interpret results, thereby fostering more rigorous and reproducible cardiovascular research.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from preliminary studies on the effects of this compound on key cardiac ion channels. It is important to note that while KN-92 is considered "inactive" concerning CaMKII, it demonstrates direct activity on other cardiac targets.

Table 1: Inhibitory Effects of KN-92 on Cardiac Ion Channels

| Compound | Ion Channel | Species | Reported Effect | Concentration | Citation(s) |

| KN-92 | IKr (rapid delayed rectifier K+ current) | Rabbit, Guinea Pig | Inhibition (reduced QKr by 45.28%) | 1 µM | [1][2] |

| KN-92 | L-type Ca2+ channels (CaV1.2, CaV1.3) | Not specified | Reversible, dose-dependent reduction of currents | Dose-dependent | [1] |

| KN-92 | Voltage-Gated Potassium (Kv) Channels | Not specified | Broad-spectrum blocker (including Kv1.2, Kv1.5, Kv2.1, Kv3.2, and hERG) | Not fully established for all subtypes |

Table 2: Comparative Effects of KN-92 and its Active Analog KN-93

| Parameter | KN-93 Effect | KN-92 Effect | Cell Type | Citation(s) |

| CaMKII Inhibition | Potent Inhibitor (IC50: >300 nM) | Inactive Analog | Not applicable | |

| IKr Inhibition | IC50: 102.57 ± 9.28 nM | 45.28% reduction in charge (QKr) at 1 µM | Rabbit & Guinea Pig Ventricular Myocytes | |

| L-type Ca2+ Current Inhibition | Dose- and time-dependent reduction | Dose- and time-dependent reduction (less potent than KN-93) | Not specified | |

| Cell Proliferation (LX-2 cells) | Dose-dependent inhibition | No significant effect | LX-2 cells |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. The following are synthesized protocols for key experiments involving KN-92 in cardiac myocytes based on the available literature.

Protocol 1: Isolation and Culture of Adult Ventricular Myocytes

This protocol outlines a standard enzymatic digestion method for isolating ventricular myocytes from adult rabbit or guinea pig hearts.

Materials:

-

Ca2+-free buffer

-

Digestion solution containing collagenase

-

Laminin-coated glass coverslips

-

Serum-free medium

Procedure:

-

Perfusion: Cannulate the heart via the aorta and perfuse with a Ca2+-free buffer to remove blood. Subsequently, perfuse with a digestion solution containing collagenase.

-

Digestion: Mince the ventricular tissue and gently agitate it in the digestion solution until individual myocytes are released.

-

Filtration and Settling: Filter the cell suspension to remove undigested tissue and allow the myocytes to settle by gravity.

-

Calcium Reintroduction: Gradually reintroduce the isolated myocytes to Ca2+-containing solutions to ensure viability.

-

Culture: For short-term experiments, plate the cells on laminin-coated glass coverslips and maintain them in a serum-free medium.

For variations and troubleshooting, including protocols for different species like mouse and rat, and Langendorff-free methods, researchers can refer to specialized resources.

Protocol 2: Electrophysiological Recording of IKr (Rapid Delayed Rectifier K+ Current)

This protocol employs the whole-cell patch-clamp technique to record IKr from isolated ventricular myocytes.

Solutions:

-

Pipette Solution (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP, with pH adjusted to 7.2 with KOH.

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, with pH adjusted to 7.4 with NaOH.

Procedure:

-

Establish a whole-cell patch-clamp configuration on an isolated ventricular myocyte.

-

Voltage-Clamp Protocol:

-

Set the holding potential to -50 mV.

-

Apply a depolarizing pulse to +20 mV for 2 seconds to activate IKr.

-

Apply a repolarizing pulse to -50 mV to record the IKr tail current.

-

-

Drug Application: Apply KN-92 via a bath perfusion system at the desired concentrations.

-

Data Analysis: Measure the effect of KN-92 on the IKr tail current.

Protocol 3: Measurement of L-type Ca2+ Current

This protocol uses the whole-cell patch-clamp technique to measure L-type Ca2+ currents.

Solutions:

-

Pipette Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 EGTA, 5 MgATP, 10 HEPES, with pH adjusted to 7.2 with CsOH.

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, with pH adjusted to 7.4 with NaOH. Note: Na+ and K+ currents are blocked to isolate the Ca2+ current.

Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Voltage-Clamp Protocol:

-

Set the holding potential to -80 mV.

-

Apply depolarizing steps from -40 mV to +60 mV in 10 mV increments.

-

-

Drug Application: Perfuse KN-92 at various concentrations.

-

Data Analysis: Determine the effect of KN-92 on the peak inward Ca2+ current.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and experimental logic, the following diagrams are provided in the DOT language for use with Graphviz.

CaMKII Signaling Pathway and the Role of its Inhibitors

Caption: Intended CaMKII signaling pathway and the inhibitory action of KN-93 versus the inaction of KN-92.

Off-Target Effects of KN-92 on Cardiac Myocyte Ion Channels

Caption: Direct, off-target inhibitory effects of KN-92 on cardiac myocyte ion channels.

Logical Workflow for Interpreting Experimental Results Using KN-93 and KN-92

References

Methodological & Application

Application Notes and Protocols: KN-92 Phosphate in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-92 phosphate is a crucial chemical tool in cellular and signaling research. It is structurally related to KN-93, a potent and cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). However, KN-92 is considered the inactive analog of KN-93 and does not inhibit CaMKII at concentrations where KN-93 is effective.[1][2][3][4] Its primary application is to serve as a negative control in experiments designed to investigate the effects of CaMKII inhibition by KN-93.[5]

A critical consideration in using these compounds is that both KN-93 and KN-92 can exert off-target effects, notably the inhibition of L-type calcium channels and various voltage-gated potassium (Kv) channels. Therefore, using KN-92 in parallel with KN-93 allows researchers to distinguish biological outcomes resulting specifically from CaMKII inhibition versus those arising from these off-target activities. An effect observed with KN-93 but not with an equivalent concentration of KN-92 can be confidently attributed to CaMKII inhibition.

These application notes provide a comprehensive guide to determining the optimal working concentration of this compound, detailed experimental protocols, and a summary of its pharmacological profile.

Mechanism of Action: CaMKII Signaling

CaMKII is a serine/threonine kinase activated by an increase in intracellular calcium (Ca²⁺). Ca²⁺ binds to calmodulin (CaM), and the resulting Ca²⁺/CaM complex binds to the regulatory domain of CaMKII. This action relieves autoinhibition and activates the kinase. KN-93 competitively binds to the CaM binding site on CaMKII, locking it in an inactive state. KN-92, lacking a key chemical moiety, is unable to bind effectively and thus does not inhibit CaMKII.

Quantitative Data Summary

The optimal concentration of KN-92 is defined by the minimal effective concentration of its active counterpart, KN-93, required to elicit a biological response. It is crucial to perform a dose-response curve for KN-93 in your specific cell system first.

Table 1: Comparative Efficacy of KN-93 and KN-92

| Compound | Target | Typical Effective Concentration | IC₅₀ | Notes |

|---|---|---|---|---|

| KN-93 | CaMKII | 1 - 10 µM | ~1-4 µM | Potent, cell-permeable inhibitor of CaMKII. |

| KN-92 | CaMKII | 1 - 10 µM (as control) | Ineffective | Inactive analog, used as a negative control for KN-93. |

Table 2: Known Off-Target Effects of KN-92 and KN-93

| Target Channel Family | Effect | Affected Channels (Examples) | Reported Concentration | Reference |

|---|---|---|---|---|

| L-type Calcium Channels | Reversible Inhibition/Reduction of Currents | CaV1.2, CaV1.3 | Micromolar range |

| Voltage-gated Potassium (Kv) Channels | Inhibition/Blocker | Kv1.2, Kv1.5, Kv2.1, hERG | Micromolar range | |

Recommended Working Concentration

The recommended working concentration of KN-92 is the same concentration of KN-93 that produces the desired inhibitory effect on the CaMKII pathway. A typical starting range for experiments is 1-10 µM . However, for cytotoxicity or proliferation assays, a broader range (e.g., 0.1 to 50 µM) may be tested.

It is imperative to empirically determine the optimal concentration for your specific cell line and experimental conditions. High concentrations of KN-92 can lead to cytotoxicity due to its off-target effects. A dose-response curve should be performed to identify the maximum non-toxic concentration.

Experimental Protocols

Protocol 1: Preparation of KN-92 Stock Solution (10 mM in DMSO)

-

Weighing: Aseptically weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution (MW: ~555 g/mol ), weigh 5.55 mg.

-

Dissolving: Transfer the powder to a sterile microcentrifuge tube and add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 10 mM).

-

Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

-

Aliquoting & Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C (stable for several months) or -80°C for long-term storage.

Protocol 2: Cell Viability / Proliferation (MTT Assay)

This protocol assesses the effect of KN-93 on cell viability, using KN-92 as a negative control.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

-

Treatment Preparation: Prepare serial dilutions of KN-93 and KN-92 in complete medium from the 10 mM DMSO stock. A typical final concentration range to test is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest dose of the compounds (typically ≤0.1%).

-

Cell Treatment: Carefully remove the medium and add 100 µL of the prepared treatments to the appropriate wells.

-

Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5-10 minutes.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

Protocol 3: Western Blot for CaMKII Substrate Phosphorylation

This protocol determines if the effect of KN-93 is due to inhibition of CaMKII's kinase activity.

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in multi-well plates and allow them to attach overnight.

-

If necessary, starve cells in serum-free medium for 2-4 hours to reduce basal phosphorylation.

-

Pre-incubate cells with the optimal concentration of KN-93, KN-92, or a vehicle control (DMSO) for 30-60 minutes.

-

Stimulate cells with an appropriate agonist to activate CaMKII for the desired time.

-

-

Protein Extraction:

-

Wash cells once with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape and collect the cell lysate.

-

-

Protein Quantification: Determine protein concentration using a BCA or similar protein assay.

-

Immunoblotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a known CaMKII substrate.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST and detect the signal using an ECL substrate.

-

-

Data Analysis: Quantify band intensities. For normalization, the membrane can be stripped and re-probed for the total substrate protein and a loading control (e.g., GAPDH, β-actin). A significant decrease in substrate phosphorylation should be seen in KN-93 treated cells but not in KN-92 or vehicle-treated cells.

Data Interpretation and Troubleshooting

The parallel use of KN-92 is fundamental for accurate data interpretation.

Troubleshooting Common Issues:

-

High Cell Death with KN-92: If significant cytotoxicity is observed with KN-92, the concentration is likely too high, causing substantial off-target ion channel inhibition. Perform a dose-response curve to find the maximum non-toxic concentration for your cell line and reduce the incubation time if possible.

-

Unexpected Effects with KN-92: If KN-92 produces the same effect as KN-93, the observed biological outcome is likely due to a shared off-target mechanism, not CaMKII inhibition. Consider the known off-target effects on ion channels and their potential impact on your signaling pathway of interest. To confirm CaMKII-specific effects, consider using a structurally unrelated CaMKII inhibitor or genetic approaches like siRNA or CRISPR.

References

Application Notes and Protocols for the Preparation of KN-92 Phosphate Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

KN-92 phosphate is a crucial chemical reagent, serving as an inactive analog of the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor, KN-93.[1][2][3] It is widely used as a negative control in experimental settings to delineate the specific effects of CaMKII inhibition by KN-93 from other non-specific actions of the chemical structure.[4][5] Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions, necessitating the use of an organic solvent for the preparation of stock solutions for biological assays. Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for this purpose, offering excellent solubility.

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₂₄H₂₈ClN₂O₇PS | |

| Molecular Weight | 554.98 g/mol | |

| CAS Number | 1135280-28-2 | |

| Appearance | Solid | |

| Solubility in DMSO | ≥25 mg/mL to 100 mg/mL (180.18 mM) | |

| Solubility in Water | Insoluble | |

| Storage (Powder) | 3 years at -20°C | |

| Storage (DMSO Stock) | 1 month at -20°C; 6 months to 1 year at -80°C |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions into experimental media.

Materials

-

This compound powder (Purity >98%)

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure

-

Pre-weighing Preparations:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Ensure that fresh, anhydrous DMSO is used, as moisture can reduce the solubility of the compound.

-

-

Calculation of Mass:

-

To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula:

-

Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM × 0.001 L × 554.98 g/mol = 5.55 mg

-

-

-

Weighing this compound:

-

Carefully weigh out 5.55 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

-

Dissolution in DMSO:

-

Add 1 mL of fresh DMSO to the tube containing the this compound powder.

-

Cap the tube tightly and vortex the solution vigorously until the powder is completely dissolved.

-

If dissolution is slow, gentle warming in a water bath (not exceeding 37°C) or sonication in an ultrasonic bath can be used to aid the process. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.

-

For short-term storage, store the aliquots at -20°C for up to one month.

-

For long-term storage, store the aliquots at -80°C, where they can be stable for up to a year.

-

It is also recommended to protect the stock solution from light.

-

Dilution into Aqueous Media

When preparing working solutions, it is important to note that this compound can precipitate out of solution when the DMSO stock is diluted into an aqueous buffer or cell culture medium. To minimize this:

-

Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.

-

Perform serial dilutions if a large dilution factor is required.

-

Ensure the final concentration of DMSO in the experimental setup is low (ideally below 0.5%) to minimize solvent-induced effects.

Visualizations

Signaling Pathway Context

Caption: Role of KN-92 as an inactive control for the CaMKII inhibitor KN-93.

Experimental Workflow

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

References

Application Notes and Protocols: KN-92 Phosphate Solubility and Stability in Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction: KN-92 phosphate is widely utilized in cell signaling research as the inactive structural analog and negative control for KN-93, a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII)[1][2][3]. Accurate and reproducible experimental outcomes hinge on the correct preparation and stability of this compound in the cell culture environment. These application notes provide a comprehensive guide to the solubility and stability of this compound, along with detailed protocols for its use in cell-based assays.

Physicochemical Properties and Solubility

This compound is an amphiphilic molecule, featuring both hydrophobic aromatic groups and a hydrophilic phosphate moiety[4]. This structure dictates its solubility characteristics across various solvents. While highly soluble in organic solvents like DMSO, it is practically insoluble in aqueous solutions, including water and buffers[4]. Preparing a concentrated stock solution in an appropriate organic solvent is the first critical step before dilution into cell culture media.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥25 mg/mL to 100 mg/mL | ~180 mM (at 100 mg/mL) | The preferred solvent for creating high-concentration stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility. |

| Ethanol | ~10 mg/mL | ~18 mM | Solubility can be significantly increased to ≥43.1 mg/mL with gentle warming, indicating an endothermic dissolution process. |

| Water | Insoluble | N/A | Not suitable for initial dissolution. |

Stability and Storage

The stability of this compound is critical for ensuring its function as a reliable negative control. The compound's phosphate group can be susceptible to hydrolysis in aqueous environments. Therefore, proper storage of both the solid compound and its stock solutions is essential to prevent degradation.

Table 2: Recommended Storage and Stability of this compound

| Form | Storage Temperature | Reported Stability | Recommendations |

| Solid Powder | -20°C | 3 years | Store in a tightly sealed container in a dry, well-ventilated place. |

| Stock Solution in DMSO | -80°C | 1 year | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |

| Stock Solution in DMSO | -20°C | 1 month | Suitable for short-term storage. |

Stability in Culture Media: There is limited published data on the long-term stability of this compound in complex biological media like DMEM or RPMI-1640. The composition of the medium, including its pH, ionic strength, and presence of enzymes (in serum), can influence the rate of hydrolysis and degradation. It is strongly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions (e.g., medium type, serum concentration, incubation time) if the experiment extends beyond 24 hours.

Signaling Pathway Context: The Role of KN-92 as a Control

KN-92 is used to validate that the observed effects of its active counterpart, KN-93, are due to the specific inhibition of CaMKII. CaMKII is a key protein kinase activated by an increase in intracellular calcium ions (Ca²⁺). Ca²⁺ binds to calmodulin (CaM), and the resulting Ca²⁺/CaM complex activates CaMKII, which then phosphorylates a wide array of downstream protein targets, influencing numerous cellular processes.

However, researchers should be aware that both KN-93 and KN-92 have been reported to exert off-target effects independent of CaMKII. Notably, they can cause a reversible, direct inhibition of L-type calcium channels and certain voltage-gated potassium (Kv) channels. This makes the inclusion of additional, structurally unrelated CaMKII inhibitors a valuable strategy for confirming CaMKII-specific effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for cell culture experiments.

Materials:

-

This compound (MW: 554.98 g/mol )

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weigh Compound: In a sterile microcentrifuge tube, weigh 5.55 mg of this compound powder.

-

Add Solvent: Add 1 mL of anhydrous DMSO to the tube.

-

Dissolve: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution if needed.

-

Visual Inspection: Ensure the solution is clear and free of any particulate matter.

-

Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile tubes. Store at -80°C for long-term stability (up to 1 year) or -20°C for short-term (up to 1 month).

Protocol 2: Determination of Maximum Soluble Concentration in Culture Medium

It is crucial to determine the empirical solubility limit of this compound in your specific culture medium to avoid precipitation and inaccurate results.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium of interest (e.g., DMEM/F-12 + 10% FBS), pre-warmed to 37°C

-

Sterile microcentrifuge tubes or 96-well plate

-

Phase-contrast microscope

Procedure:

-

Prepare Dilutions: Create a series of dilutions of the 10 mM stock solution directly into the pre-warmed culture medium. For example, to test concentrations from 1 µM to 50 µM, add the appropriate volume of stock to the medium.

-

Vehicle Control: Prepare a control sample containing the same final concentration of DMSO as the highest concentration of this compound tested (e.g., if the 50 µM solution has 0.5% DMSO, the control should also contain 0.5% DMSO).

-

Incubate: Incubate the dilutions at 37°C in a CO₂ incubator for a period relevant to your experiment (e.g., 2, 12, or 24 hours).

-

Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation, such as cloudiness, crystals, or film.

-

Microscopic Examination: For a more sensitive assessment, place a small volume of each solution on a slide and examine under a microscope (e.g., at 200x magnification) for micro-precipitates.

-

Determine Limit: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration for that specific medium and incubation time.

Protocol 3: Assessment of this compound Stability in Culture Medium

This protocol provides a framework for evaluating the chemical stability of this compound over time in a specific medium. This requires access to an analytical method like High-Performance Liquid Chromatography (HPLC).

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium of interest, pre-warmed to 37°C

-

Sterile, sealable tubes

-

Analytical equipment for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare Solution: Prepare a solution of this compound in the pre-warmed culture medium at the desired working concentration (e.g., 10 µM).

-

Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, label it "T=0," and freeze it at -80°C. This will serve as the baseline concentration.

-

Incubate: Place the remaining solution in a sealed tube in a 37°C incubator.

-

Collect Time Points: At designated time points (e.g., 2, 4, 8, 12, 24, and 48 hours), remove the tube, gently mix, and collect an aliquot. Immediately freeze the aliquot at -80°C.

-

Analyze Samples: Once all time points are collected, thaw the samples and analyze the concentration of intact this compound in each aliquot using a validated analytical method like HPLC.

-

Evaluate Stability: Plot the concentration of this compound against time. A significant decrease in concentration over time indicates instability under the tested conditions.

Troubleshooting and Best Practices

-

Precipitation Upon Dilution ("Solvent Shock"): When a concentrated DMSO stock is added directly to a large volume of aqueous medium, the compound can rapidly precipitate.

-

Solution: Perform a stepwise dilution. First, dilute the stock into a smaller volume of medium, mix gently, and then add this intermediate dilution to the final volume. Always add the stock solution to pre-warmed (37°C) medium while gently vortexing.

-

-

Inconsistent Results: This may be due to the degradation of the compound in stock solutions or in the culture medium during the experiment.

-

Solution: Always use freshly prepared working solutions from properly stored, single-use aliquots of the stock solution. If experiments are lengthy, confirm the stability of this compound for the duration of the assay.

-

-

DMSO Toxicity: High concentrations of DMSO can be toxic to cells.

-

Solution: Keep the final concentration of DMSO in the culture medium below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.

-

References

Application Notes and Protocols for Using KN-92 Phosphate in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-92 phosphate is a crucial chemical tool for researchers studying Ca2+/calmodulin-dependent protein kinase II (CaMKII)-mediated signaling pathways. While its structural analog, KN-93, is a potent inhibitor of CaMKII, KN-92 serves as an essential negative control. Due to a subtle structural difference, KN-92 is inactive against CaMKII, allowing researchers to differentiate the specific effects of CaMKII inhibition from potential off-target effects of KN-93.[1][2] This document provides a detailed protocol for the application of this compound in Western blotting to validate the specificity of CaMKII inhibition.

Mechanism of Action and Signaling Pathway

CaMKII is a serine/threonine kinase activated by an increase in intracellular calcium ions (Ca2+). Upon binding Ca2+, calmodulin (CaM) undergoes a conformational change that allows it to bind and activate CaMKII. Activated CaMKII can then phosphorylate a wide array of downstream substrate proteins, regulating diverse cellular processes such as gene expression, synaptic plasticity, and cell cycle progression.[3][4] A key event in sustained CaMKII activation is its autophosphorylation at Threonine 286 (Thr286), which allows the kinase to remain partially active even after intracellular calcium levels have returned to baseline.[3]

KN-93 inhibits CaMKII by interfering with the binding of the Ca2+/CaM complex, thereby preventing its activation. In a well-controlled experiment, treatment with KN-93 should lead to a decrease in the phosphorylation of CaMKII and its downstream targets. Conversely, KN-92, being inactive, should not produce the same effect, thus confirming that the observed results with KN-93 are due to specific CaMKII inhibition.

Figure 1: CaMKII signaling pathway and points of intervention for KN-93 and KN-92.

Data Presentation

The following table summarizes the expected outcomes when using KN-93 and KN-92 in a Western blotting experiment designed to assess CaMKII activity through its autophosphorylation at Thr286.

| Treatment Group | Concentration | Incubation Time | Expected p-CaMKII (Thr286) Level (relative to control) | Expected Total CaMKII Level (relative to control) |

| Vehicle Control (e.g., DMSO) | N/A | 24 hours | Baseline | Baseline |

| KN-93 | 5-50 µM | 24 hours | Significantly Decreased | No Significant Change |

| This compound | 5-50 µM | 24 hours | No Significant Change | No Significant Change |

Note: The optimal concentration and incubation time may vary depending on the cell type and experimental conditions and should be determined empirically. A study on human hepatic stellate cells (LX-2) showed that KN-93 at concentrations of 5-50 µmol/L inhibited cell proliferation in a dose-dependent manner, while KN-92 did not have a significant effect.

Experimental Protocols

This section provides a detailed methodology for a Western blotting experiment to investigate the effects of this compound as a negative control for CaMKII inhibition.

Experimental Workflow

Figure 2: Experimental workflow for Western blotting with this compound.

Materials

-

Cell Culture: Appropriate cell line and culture medium.

-

Reagents:

-

This compound

-

KN-93 (for comparison)

-

Vehicle (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (2x)

-

SDS-PAGE Gels

-

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol

-

PVDF or Nitrocellulose Membrane

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-CaMKII (Thr286)

-

Mouse anti-total CaMKII

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) Detection Reagents

-

Protocol

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and allow them to reach 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound, KN-93, or the vehicle control for the predetermined time (e.g., 24 hours).

-

-

Cell Lysis:

-

Place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-